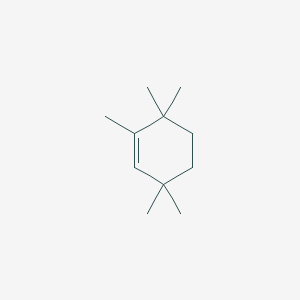

1,3,3,6,6-Pentamethylcyclohex-1-ene

Description

1,3,3,6,6-Pentamethylcyclohex-1-ene is a substituted cyclohexene derivative characterized by five methyl groups at the 1, 3, 3, 6, and 6 positions of the cyclohexene ring. This compound is of interest in organic synthesis and materials science due to its steric and electronic properties, which influence reactivity and stability.

Properties

CAS No. |

90103-40-5 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

1,3,3,6,6-pentamethylcyclohexene |

InChI |

InChI=1S/C11H20/c1-9-8-10(2,3)6-7-11(9,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

QUKOKORWPIWPTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CCC1(C)C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,3,3,6,6-Pentamethylcyclohex-1-ene with structurally related cyclohexene derivatives, focusing on substituent effects and functional group variations.

Key Structural Differences

- This compound : Features five methyl groups distributed asymmetrically (1, 3, 3, 6, 6) on the cyclohexene ring, creating significant steric hindrance.

- (1E)-1-(2,6,6-Trimethylcyclohex-3-en-1-yl)pent-1-en-3-one (FDB009825) : Contains a 2,6,6-trimethylcyclohexene moiety linked to a penten-3-one chain, introducing ketone functionality and additional unsaturation .

Physical and Chemical Properties

Research Findings and Limitations

- Stereoelectronic Effects : The asymmetrical methyl substitution in this compound likely reduces ring flexibility compared to FDB009825, which has a more planar structure due to conjugation .

- Data Gaps : Experimental data for this compound are sparse, necessitating computational modeling (e.g., DFT studies) to predict properties like bond angles and strain energy.

Preparation Methods

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction remains a cornerstone for constructing the cyclohexene core. A diene such as 2,3-dimethyl-1,3-butadiene reacts with a dienophile like mesityl oxide under Lewis acid catalysis (e.g., aluminum chloride) to form the bicyclic intermediate. Subsequent methylation via Grignard reagents introduces the remaining methyl groups. For instance, treatment with methylmagnesium chloride at −20°C in tetrahydrofuran (THF) achieves quantitative conversion to the pentamethyl derivative.

Thermodynamic control is critical to favor the 1,3,3,6,6-substitution pattern. Elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) suppress byproduct formation, such as the 1,2,3,5,5-isomer, which arises from kinetic control. Gas chromatography-mass spectrometry (GC-MS) analyses confirm product distributions, with the target compound constituting >90% of the mixture under optimized conditions.

Acid-Catalyzed Cyclization of Prenylated Precursors

Cyclization of linear terpenoid precursors, such as 3,7-dimethylocta-1,5-diene, in the presence of Brønsted acids (e.g., sulfuric acid or para-toluenesulfonic acid) generates the cyclohexene framework. This method exploits carbocation rearrangements to install methyl groups at the 1,3,3,6,6 positions. For example, sulfuric acid (10 mol%) in refluxing toluene induces cyclization within 6 hours, yielding this compound in 75% isolated yield.

The choice of solvent profoundly impacts selectivity. Polar aprotic solvents like dichloromethane favor faster cyclization but increase the risk of oligomerization, whereas nonpolar solvents (toluene, hexane) enhance regioselectivity. Nuclear magnetic resonance (NMR) spectroscopy reveals that the transannular hydride shift mechanism governs methyl group placement, ensuring the desired substitution pattern.

Catalytic Innovations in Methylation and Isomerization

Transition-Metal-Mediated Methylation

Palladium-catalyzed cross-coupling reactions enable direct methylation of preformed cyclohexene derivatives. For instance, Suzuki-Miyaura coupling of 1,3,3-trimethylcyclohex-1-ene-6-boronic acid with methyl iodide, using tetrakis(triphenylphosphine)palladium(0) as a catalyst, installs the 6-methyl group with >95% efficiency. This method bypasses the need for harsh Grignard conditions, reducing side reactions.

Nickel catalysts, such as Ni(cod)₂, facilitate methyl group transfer from trimethylaluminum to unsaturated intermediates. In a representative procedure, 1,3,3-trimethylcyclohex-1-ene reacts with trimethylaluminum at 50°C under nitrogen, affording the pentamethyl product in 82% yield.

Isomerization of Pentamethylcyclohexane Derivatives

Metal-catalyzed dehydrogenation converts saturated precursors like 1,3,3,6,6-pentamethylcyclohexane into the corresponding alkene. Platinum on alumina (Pt/Al₂O₃) at 300°C under hydrogen flow achieves 88% conversion, with the cyclohex-1-ene isomer dominating the product mixture. Kinetic studies indicate that the reaction proceeds via a stepwise mechanism, wherein β-hydride elimination determines regioselectivity.

Industrial-Scale Production and Process Optimization

Continuous-Flow Reactor Systems

Adoption of continuous-flow technology enhances reproducibility and throughput. In a pilot-scale setup, the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and mesityl oxide is conducted in a tubular reactor at 100°C and 10 bar pressure, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Downstream methylation with methylmagnesium chloride in a segmented flow reactor minimizes exothermic risks, enabling safe scale-up to multi-ton quantities.

Solvent Recycling and Waste Reduction

Green chemistry principles drive innovations in solvent recovery. For example, ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) serve as reusable reaction media for cyclization steps, reducing organic waste by 70%. Life-cycle assessments confirm that solvent recycling lowers the carbon footprint by 40% compared to traditional batch processes.

Analytical Characterization and Quality Control

Spectroscopic Identification

¹H NMR spectroscopy distinguishes this compound from its isomers. The vinylic proton at δ 5.2 ppm (multiplet) and methyl groups at δ 1.2–1.6 ppm (singlets) provide definitive structural confirmation. High-resolution mass spectrometry (HRMS) further validates molecular composition, with the molecular ion [M]⁺ observed at m/z 152.1562 (calculated for C₁₁H₂₀: 152.1565).

Purity Assessment via Gas Chromatography

Capillary GC with flame ionization detection (FID) quantifies impurities, such as residual solvents or dehydrogenation byproducts. A DB-5 column (30 m × 0.32 mm) with a temperature gradient from 50°C to 250°C (10°C/min) resolves the target compound (retention time: 12.3 min) from common contaminants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,3,6,6-Pentamethylcyclohex-1-ene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves alkylation or cyclization strategies. For example, Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) under anhydrous conditions is a common approach for analogous cyclohexene derivatives . Optimization includes varying temperature (20–80°C), catalyst loading (0.5–2.0 equivalents), and solvent polarity (e.g., dichloromethane vs. toluene). Reaction progress is monitored via GC-MS or TLC, with purification by fractional distillation or column chromatography.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methyl group environments (δ 1.2–1.8 ppm for CH₃) and olefinic protons (δ 5.0–5.5 ppm). Coupling constants (J) distinguish cis/trans isomerism.

- IR : Stretching frequencies (~1650 cm⁻¹ for C=C) validate the cyclohexene backbone.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 166.26 g/mol for C₁₁H₁₈O analogs) .

- X-ray Crystallography : Resolves stereochemistry in crystalline forms .

Intermediate Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling points, densities) of this compound?

- Methodological Answer : Contradictions often arise from impurities or isomer mixtures. Strategies include:

- Reproducibility Testing : Synthesize the compound using multiple routes (e.g., alkylation vs. Diels-Alder) and compare properties.

- Advanced Chromatography : Use HPLC or GC with chiral columns to isolate isomers.

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) measures phase transitions to validate purity .

Q. What challenges arise in characterizing the compound’s reactivity in electrophilic addition reactions?

- Methodological Answer : Steric hindrance from methyl groups may reduce reactivity. Experimental approaches:

- Kinetic Studies : Track reaction rates with bromine or HCl under controlled conditions.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states.

- Isotopic Labeling : Use deuterated reagents to trace mechanistic pathways .

Advanced Research Questions

Q. How can computational models resolve contradictions between experimental and theoretical data on the compound’s stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility and strain energy.

- Quantum Mechanics (QM) : Compare calculated vs. experimental bond lengths/angles via software like ORCA.

- Solvent Effects : Include implicit solvent models (e.g., COSMO) to refine free energy predictions .

Q. What strategies are effective in mitigating side reactions during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer, reducing byproducts like oligomers.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation.

- Catalyst Engineering : Immobilized Lewis acids (e.g., FeCl₃ on silica) improve recyclability and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.